

A Comparative Guide to Next-Generation Glucokinase Activators: Dorzagliatin and TTP399

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **WAY-297848**

Cat. No.: **B5847990**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two next-generation glucokinase activators (GKAs), Dorzagliatin and TTP399. Direct head-to-head clinical studies involving the experimental compound **WAY-297848** are not publicly available. Therefore, this document serves as a template, comparing two well-characterized GKAs with distinct mechanisms of action to illustrate how such a comparison can be structured. The methodologies and data presentation can be adapted for internal comparison of **WAY-297848** with other relevant alternatives.

Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, including pancreatic β -cells and hepatocytes, making it a critical target for Type 2 Diabetes (T2DM) treatment.^{[1][2]} Glucokinase activators are small-molecule drugs that allosterically activate GK, promoting glucose-stimulated insulin secretion (GSIS) from the pancreas and increasing hepatic glucose uptake and glycogen synthesis.^{[1][3]} Early GKA development was hampered by issues of hypoglycemia, hypertriglyceridemia, and a lack of long-term efficacy.^{[2][4]} Newer agents like Dorzagliatin and TTP399 have been designed to mitigate these risks.^[4]

Dorzagliatin is a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.^{[4][5]} In 2022, it was approved for clinical use in China for adult patients with T2DM.^[3] TTP399 is a liver-selective GKA designed to avoid the hypoglycemic risk associated with pancreatic GK

activation.[4][6] It has been granted Breakthrough Therapy designation by the FDA for the treatment of Type 1 Diabetes (T1D).[7]

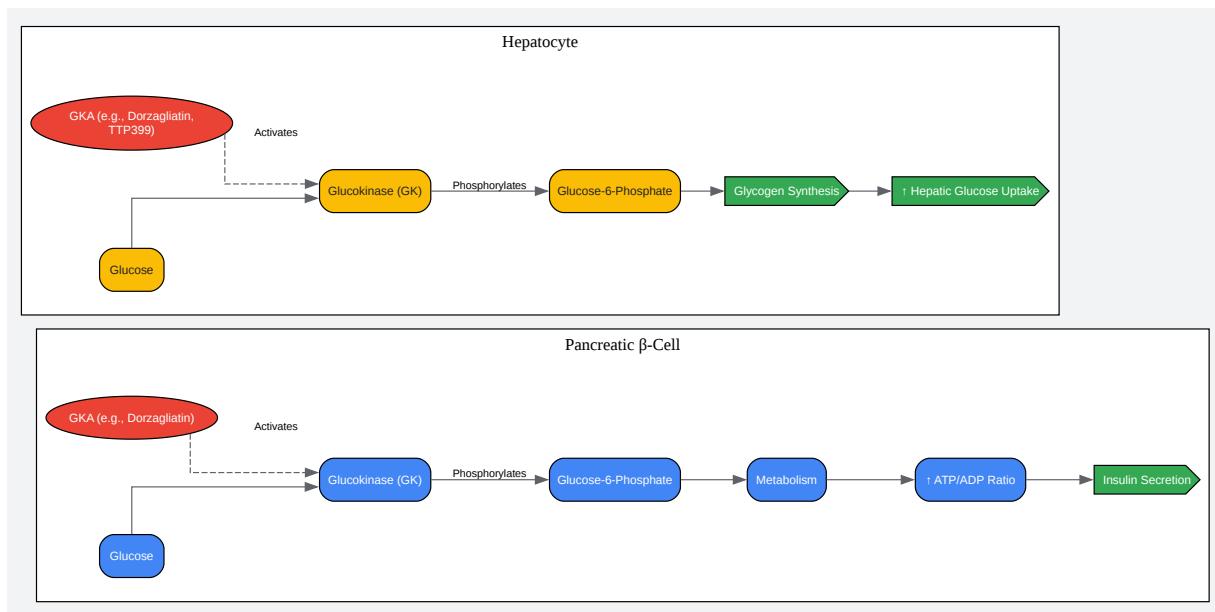
Comparative Efficacy and Clinical Outcomes

The following tables summarize key quantitative data from clinical trials of Dorzagliatin and TTP399.

Table 1: Glycemic Control in Type 2 Diabetes (T2DM)

Parameter	Dorzagliatin (75 mg BID)	TTP399 (800 mg QD)	Placebo	Study/Source
Baseline HbA1c	Varies by study	~8.1%	Varies by study	[4][6]
HbA1c Reduction (from baseline)	-1.07% (Monotherapy, 24 wks)	-0.9% (Add-on to Metformin, 6 mos)	-0.50% (vs. Dorzagliatin)	[4][6][8]
Fasting Plasma Glucose (FPG) Change	Significant reduction	Significant reduction	Minimal change	[9][10]
Postprandial Glucose (PPG) Change	Significant reduction	Not specified	Minimal change	[5][10]

Note: Data is compiled from separate Phase II and Phase III trials. Direct comparison should be made with caution due to differences in study design, duration, and patient populations.

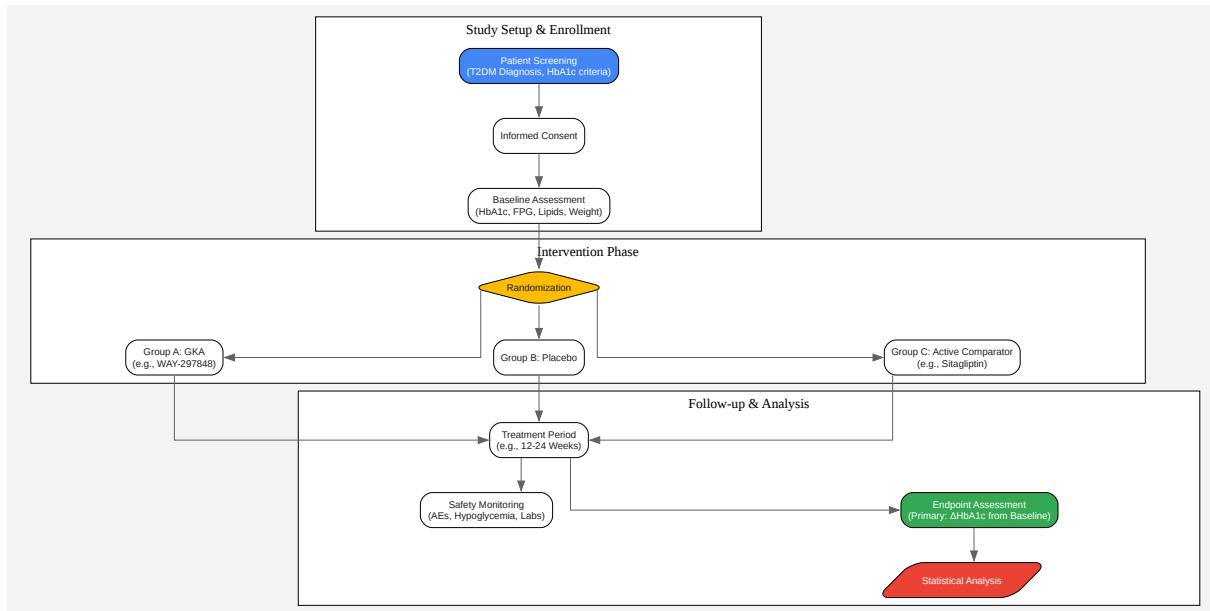

Table 2: Safety and Metabolic Profile

Parameter	Dorzagliatin	TTP399	Key Considerations
Hypoglycemia Risk	Increased risk of mild hypoglycemia compared to placebo, but overall low incidence.[11]	No increased risk of hypoglycemia compared to placebo; 40% reduction in T1D patients.[6][7][12]	The liver-selective mechanism of TTP399 is designed to mitigate hypoglycemia.[6]
Triglycerides (TG)	Associated with an elevation in TG concentration.[10]	No detrimental effect on plasma lipids.[6]	Hyperlipidemia was a concern with first-generation GKAs.[2]
Body Weight	Generally weight-neutral; some studies show slight increases. [13]	Weight loss of 3.4 kg noted in patients \geq 100 kg.[4][6]	Varies by GKA and patient population.
Ketoacidosis Risk (T1D)	Not extensively studied in T1D.	No increased risk of ketoacidosis during insulin withdrawal.[7][14]	A critical safety measure for any T1D adjunct therapy.[14]

Signaling Pathways and Experimental Workflows

Glucokinase Activation Pathway in Pancreas and Liver

The diagram below illustrates the dual mechanism of action of a non-selective GKA like Dorzagliatin. In pancreatic β -cells, GK activation increases the ATP/ADP ratio, leading to insulin secretion. In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, enhancing glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake.



[Click to download full resolution via product page](#)

Figure 1: Glucokinase activator (GKA) signaling pathway in pancreas and liver.

Typical Clinical Trial Workflow for GKA Evaluation

This workflow outlines the key phases of a randomized controlled trial (RCT) designed to assess the efficacy and safety of a novel GKA.

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for a Phase II/III clinical trial of a GKA.

Experimental Protocols

Below are representative methodologies for key experiments cited in GKA clinical development.

Protocol 1: In Vitro Glucokinase Activity Assay

- Objective: To determine the effect of a GKA on the kinetic parameters of the glucokinase enzyme (EC50, S0.5, Vmax).
- Principle: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate (G6P) by recombinant human GK. The production of G6P is coupled to the reduction of NADP+ to NADPH by G6P-dehydrogenase, which can be measured spectrophotometrically at 340 nm.

- Procedure:
 - Recombinant human glucokinase is incubated in a reaction buffer containing varying concentrations of glucose.
 - The test compound (e.g., **WAY-297848**) is added at various concentrations to determine the EC50 (the concentration of activator that gives half-maximal activation).
 - The reaction is initiated by adding ATP and NADP+.
 - The rate of NADPH formation is monitored kinetically.
 - To determine the effect on glucose affinity (S0.5) and maximal velocity (Vmax), the assay is run with a fixed concentration of the GKA across a range of glucose concentrations.
 - Data are fitted to the Hill equation to calculate S0.5 (glucose concentration at half-maximal velocity) and Vmax.[\[15\]](#)

Protocol 2: Randomized, Double-Blind, Placebo-Controlled Clinical Trial

- Objective: To evaluate the efficacy and safety of a GKA in patients with T2DM.
- Design: A multi-center, randomized, double-blind, placebo-controlled study is conducted over a period of 12 to 52 weeks.[\[4\]\[5\]](#)
- Patient Population: Adults with T2DM who have inadequate glycemic control (e.g., HbA1c 7.5% to 11.0%) either as drug-naïve patients or on a stable dose of metformin.[\[4\]\[5\]](#)
- Intervention:
 - Test Arm: Oral administration of the GKA (e.g., Dorzagliatin 75 mg) twice daily.
 - Control Arm: Matching placebo administered on the same schedule.
- Primary Endpoint: The primary efficacy outcome is the change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks).[\[4\]\[6\]](#)
- Secondary Endpoints:

- Change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
- Proportion of patients achieving a target HbA1c of <7.0%.[\[4\]](#)
- Changes in β-cell function and insulin resistance, often assessed using HOMA2-β and HOMA2-IR models.[\[5\]](#)
- Safety Assessment: Safety and tolerability are monitored throughout the study, with a focus on the incidence of adverse events (AEs), particularly hypoglycemia, and changes in lipid profiles, liver enzymes, and blood pressure.[\[6\]](#)[\[10\]](#)[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drc.bmj.com [drc.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vtvtherapeutics.com [vtvtherapeutics.com]
- 8. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]

- 10. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 11. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 14. Impact of the Hepatoselective Glucokinase Activator TTP399 on Ketoacidosis During Insulin Withdrawal in People with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Next-Generation Glucokinase Activators: Dorzagliatin and TTP399]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5847990#way-297848-head-to-head-studies-with-other-gka-s>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com